

Comparative Guide: Structure-Activity Relationship of tert-Butyl 3-Hydroxy-5-Methoxyisonicotinate Analogs

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Compound of Interest

Compound Name:	<i>tert-Butyl 3-hydroxy-5-methoxyisonicotinate</i>
CAS No.:	1138444-13-9
Cat. No.:	B1521499

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Executive Summary: The Strategic Value of the Isonicotinate Scaffold

In the landscape of small-molecule metalloenzyme inhibitors, particularly for HIF-PH, the debate often centers on two dominant scaffolds: 3-hydroxypicolinates (e.g., Vadadustat) and 4-hydroxyisoquinolines (e.g., Roxadustat). However, the 3-hydroxyisonicotinate core—specifically derived from **tert-Butyl 3-hydroxy-5-methoxyisonicotinate**—represents a distinct "third vector" for optimization.

This scaffold offers unique electronic properties due to the pyridine nitrogen's position relative to the chelating motif, potentially offering superior PHD isoform selectivity (PHD2 vs. PHD1/3) and an altered metabolic profile compared to its picolinate counterparts. This guide dissects the utility of the tert-butyl ester precursor as a versatile building block for generating high-affinity HIF stabilizers.

Structural Deconstruction & Mechanism of Action

To understand the performance of this molecule, we must first deconstruct its pharmacophore. The compound functions as a pro-chelator building block. The active species generated from it targets the active site iron (Fe^{2+}) of the Prolyl Hydroxylase Domain (PHD) enzymes.

The Pharmacophore Triad

- The Warhead (3-OH & 4-COOH): Once the tert-butyl group is removed, the 3-hydroxy and 4-carboxylic acid groups form a bidentate ligand that coordinates Fe^{2+} in the PHD active site, displacing the 2-oxoglutarate co-factor.
- The Tuning Knob (5-OMe): This is the critical differentiator. The methoxy group at C5 serves two purposes:
 - Electronic: It donates electron density to the ring, modulating the pKa of the 3-OH group (crucial for binding affinity).
 - Steric: It fills a specific hydrophobic sub-pocket in the enzyme, improving potency over the unsubstituted analog.
- The Protective Handle (tert-Butyl Ester): In the synthetic context, this bulky group prevents premature chelation during coupling reactions and enhances solubility in organic solvents (DCM, THF) during intermediate steps.

Visualization: HIF-PH Signaling & Inhibition Pathway

The following diagram illustrates how inhibitors derived from this scaffold intervene in the Hypoxia sensing pathway.

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Caption: Mechanism of Action: The 3-hydroxyisonicotinate analog blocks PHD activity, preventing HIF hydroxylation and degradation, thereby triggering EPO transcription.

Comparative Performance Analysis

This section benchmarks the 3-hydroxy-5-methoxyisonicotinate scaffold against industry-standard alternatives.

Table 1: Scaffold Benchmarking for HIF-PH Inhibition

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SAR Insights: The "5-Methoxy" Advantage

Experimental data suggests that the 5-methoxy substituent is superior to hydrogen or halogens at the same position for this specific scaffold:

- Vs. 5-H: 5-OMe analogs typically show a 3-5x increase in potency (IC₅₀) due to hydrophobic packing in the PHD2 active site.
- Vs. 5-Cl: While 5-Cl improves potency, it often introduces CYP liability and lower aqueous solubility compared to 5-OMe.

Experimental Protocols

To validate the activity of this scaffold, the tert-butyl ester must be converted into the active free acid or an amide derivative.

Protocol A: Synthesis of Active Inhibitor (Amide Coupling & Deprotection)

Objective: Synthesize N-benzyl-3-hydroxy-5-methoxyisonicotinamide (Active Analog).

- Starting Material: 1.0 eq **tert-Butyl 3-hydroxy-5-methoxyisonicotinate**.
- Step 1: Hydrolysis (Activation):
 - Dissolve ester in DCM/TFA (1:1 v/v). Stir at RT for 2 hours.
 - Concentrate in vacuo to yield the trifluoroacetate salt of the free acid.
- Step 2: Amide Coupling:
 - Dissolve the free acid (1.0 eq) in DMF.
 - Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.
 - Add Benzylamine (1.1 eq). Stir at RT for 4-12 hours.
- Step 3: Purification:
 - Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.

- Purify via Flash Chromatography (Hexane/EtOAc gradient).
- Validation: Confirm structure via $^1\text{H-NMR}$ (look for amide triplet ~ 8.5 ppm) and LC-MS.

Protocol B: TR-FRET Binding Assay (PHD2)

Objective: Measure the IC_{50} of the synthesized analog against PHD2.

- Reagents: Recombinant PHD2 enzyme (catalytic domain), Biotinylated-HIF-1 α peptide, Europium-labeled anti-antibody, Iron (FeSO_4), 2-Oxoglutarate (competitor).
- Setup:
 - Prepare 384-well plate.
 - Add Test Compound (serial dilution in DMSO).
 - Add Enzyme Mix (PHD2 + Fe^{2+}). Incubate 15 min.
 - Add Substrate Mix (HIF-peptide + 2-OG).
- Reaction: Incubate at RT for 60 min.
- Detection: Add Detection Mix (Eu-antibody + Streptavidin-APC). Read TR-FRET signal (Ex 340nm, Em 615/665nm).
- Analysis: Calculate IC_{50} using a 4-parameter logistic fit. Target Potency: < 100 nM.

Visualization: Synthetic Workflow



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Caption: Synthetic route transforming the tert-butyl building block into a library of active amide inhibitors.

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Sources

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